molecular formula C10H10F3NO2 B8320299 N-Methoxy-N-methyl-2-(2,3,5-trifluorophenyl)acetamide

N-Methoxy-N-methyl-2-(2,3,5-trifluorophenyl)acetamide

Cat. No. B8320299
M. Wt: 233.19 g/mol
InChI Key: KEVQCTSRAGSSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09174989B2

Procedure details

To a solution of NHMe(OMe).HCl (20.3 g, 0.21 mol) in THF (110 mL), H2O (40 mL) and TEA (26.3 g, 0.22 mol) was added 2,3,5-trifluorophenylacetic acid (42, 24.7 g, 0.13 mol) and CDI (24.3 g, 0.15 mol) at 0-10° C. The reaction mixture was stirred at 0-10° C. for 5 h. After HPLC showed that the reaction was complete, the mixture was filtered through celite and the filtrate was partitioned with water and EtOAc. The organic solution was dried over Na2SO4 and concentrated. The crude residual was further purified by flash chromatography on silica gel (5-10% EtOAc/PE) to give 43 (24.0 g, 80% yield). 1H NMR (CDCl3, 400 MHz): δ 6.76-6.72 (m, 2H), 3.72 (m, 2H), 3.66 (d, 3H), 3.15 (d, 3H); MS (ESI) m/e [M+H]+: 234.07.
[Compound]
Name
NHMe(OMe)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
24.7 g
Type
reactant
Reaction Step Two
Name
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[C:8]([F:9])=[CH:7][C:6]([F:10])=[CH:5][C:4]=1[CH2:11][C:12]([OH:14])=O.C1N=CN(C([N:22]2[CH:26]=NC=C2)=O)C=1.C1C[O:30][CH2:29]C1>O>[CH3:29][O:30][N:22]([CH3:26])[C:12](=[O:14])[CH2:11][C:4]1[CH:5]=[C:6]([F:10])[CH:7]=[C:8]([F:9])[C:3]=1[F:2]

Inputs

Step One
Name
NHMe(OMe)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20.3 g
Type
reactant
Smiles
Cl
Name
TEA
Quantity
26.3 g
Type
reactant
Smiles
Name
Quantity
24.7 g
Type
reactant
Smiles
FC1=C(C=C(C=C1F)F)CC(=O)O
Name
Quantity
24.3 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
110 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0-10° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned with water and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residual was further purified by flash chromatography on silica gel (5-10% EtOAc/PE)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CON(C(CC1=C(C(=CC(=C1)F)F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.